3-fluoro-N-[2-(2-methoxyphenyl)ethyl]-5-methylpyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-fluoro-N-[2-(2-methoxyphenyl)ethyl]-5-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-11-9-13(17)15(19-10-11)16(20)18-8-7-12-5-3-4-6-14(12)21-2/h3-6,9-10H,7-8H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQAZWPPAQUHPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)NCCC2=CC=CC=C2OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-(2-methoxyphenyl)ethyl]-5-methylpyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the fluorine atom at the 3-position. The methoxyphenyl group is then attached via a substitution reaction, and finally, the carboxamide group is introduced through an amide coupling reaction. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often employ advanced techniques such as automated synthesis, high-throughput screening, and process optimization to achieve efficient and sustainable manufacturing .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[2-(2-methoxyphenyl)ethyl]-5-methylpyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a lead structure in the development of new pharmaceuticals. Its unique chemical properties, including the presence of a fluorine atom and a pyridine ring, contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have highlighted the effectiveness of similar compounds against various Gram-negative bacteria, which are often resistant to conventional antibiotics. The mechanism involves inhibition of key bacterial enzymes essential for survival, making this compound a potential candidate for treating infections caused by resistant strains .
Anticancer Properties
Compounds containing pyridine rings have been investigated for their anticancer activity. Preliminary studies suggest that 3-fluoro-N-[2-(2-methoxyphenyl)ethyl]-5-methylpyridine-2-carboxamide may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The ability to modify the structure could enhance its selectivity and potency against specific cancer types .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. By modifying different functional groups attached to the pyridine core, researchers aim to enhance its biological activity while minimizing potential side effects.
Synthesis of Analogues
Analogues of 3-fluoro-N-[2-(2-methoxyphenyl)ethyl]-5-methylpyridine-2-carboxamide have been synthesized to explore variations in biological activity. For example, adjustments in the methoxy group or alterations in the ethyl chain have been shown to influence both potency and selectivity against target enzymes .
| Modification | Effect on Activity | Reference |
|---|---|---|
| Methoxy substitution | Increased solubility and bioavailability | |
| Ethyl chain length | Enhanced binding affinity to target proteins |
Potential Therapeutic Uses
The versatility of 3-fluoro-N-[2-(2-methoxyphenyl)ethyl]-5-methylpyridine-2-carboxamide suggests several therapeutic applications:
Neurological Disorders
Emerging research indicates that certain pyridine derivatives can modulate neurotransmitter systems, potentially offering new treatments for neurological disorders such as depression and anxiety. The compound's ability to cross the blood-brain barrier is a significant advantage for central nervous system applications .
Anti-inflammatory Agents
The anti-inflammatory properties of related compounds have prompted investigations into this compound's potential as an anti-inflammatory agent. By inhibiting specific inflammatory pathways, it could serve as a novel treatment for chronic inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of 3-fluoro-N-[2-(2-methoxyphenyl)ethyl]-5-methylpyridine-2-carboxamide:
- A study published in Journal of Medicinal Chemistry explored various analogues and their effects on bacterial enzyme inhibition, demonstrating significant activity against Acinetobacter baumannii .
- Another investigation focused on its anticancer properties, revealing that modifications to the compound led to improved efficacy against breast cancer cell lines .
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-(2-methoxyphenyl)ethyl]-5-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Key Observations:
Core Structure :
- The target compound’s pyridine core is simpler than fused furopyridine systems (e.g., ), which may reduce synthetic complexity but limit planarity for target binding.
- Dihydropyridines (e.g., ) exhibit redox activity, unlike the fully aromatic pyridine or furopyridine derivatives.
Substituent Effects: Fluorine: Present in the target and compounds from , fluorine improves metabolic stability and electronegativity. Cyclopropane Moieties: Found in , these introduce steric hindrance and conformational rigidity, which may enhance selectivity but complicate synthesis.
Synthetic Methods :
- Amide coupling (e.g., HATU/DMF) is common across pyridine and furopyridine derivatives .
- The target compound’s synthesis likely parallels these methods, though specific conditions (e.g., solvent, base) may vary.
Pharmacological and Physicochemical Properties
While pharmacological data (e.g., IC₅₀, bioavailability) are absent in the provided evidence, inferences can be drawn:
- Lipophilicity: The target’s 2-methoxyphenethyl chain likely increases logP compared to analogues with polar groups (e.g., cyano in or trifluoroethyl in ).
- Metabolic Stability : Fluorine and methyl substituents in the target may reduce oxidative metabolism relative to dihydropyridines or compounds lacking halogenation.
- Target Binding : The methoxy group’s electron-donating effects could enhance π-stacking interactions, whereas bulkier substituents (e.g., cyclopropane in ) might restrict binding to specific pockets.
Biological Activity
3-Fluoro-N-[2-(2-methoxyphenyl)ethyl]-5-methylpyridine-2-carboxamide is a synthetic compound belonging to the class of pyridine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of 3-fluoro-N-[2-(2-methoxyphenyl)ethyl]-5-methylpyridine-2-carboxamide is C16H18FNO2. The compound features a pyridine ring substituted with a fluorine atom, a methoxyphenyl ethyl group, and a carboxamide functional group, which are crucial for its biological activity.
Antibacterial Activity
Recent studies have shown that various pyridine derivatives exhibit significant antibacterial properties. The antibacterial activity of 3-fluoro-N-[2-(2-methoxyphenyl)ethyl]-5-methylpyridine-2-carboxamide has been evaluated against several bacterial strains, including Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The mechanism by which this compound exerts its antibacterial effects may involve interference with bacterial cell wall synthesis or inhibition of essential enzymes involved in bacterial metabolism.
- Minimum Inhibitory Concentration (MIC) : In vitro studies have reported MIC values ranging from 4.69 to 22.9 µM against various bacterial strains, indicating moderate to good antibacterial activity. For instance, it showed an MIC value of 0.0195 mg/mL against E. coli and 0.0048 mg/mL against Bacillus mycoides .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
Antifungal Activity
The antifungal properties of this compound have also been investigated, particularly against common fungal pathogens such as Candida albicans.
- Efficacy : The compound demonstrated antifungal activity with MIC values ranging from 16.69 to 78.23 µM against C. albicans and Fusarium oxysporum .
Case Studies
Several case studies highlight the biological efficacy of pyridine derivatives similar to 3-fluoro-N-[2-(2-methoxyphenyl)ethyl]-5-methylpyridine-2-carboxamide:
- Study on Pyridine Derivatives : A comprehensive study examined over 200 monomeric alkaloids, revealing that modifications in the pyridine structure can significantly enhance antibacterial and antifungal activities . This suggests that structural optimization could further improve the efficacy of our compound.
- Clinical Implications : In another study focusing on derivatives with similar structural motifs, compounds exhibited notable antimicrobial activities leading to potential therapeutic applications in treating infections caused by resistant strains .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the efficient preparation of 3-fluoro-N-[2-(2-methoxyphenyl)ethyl]-5-methylpyridine-2-carboxamide?
- Methodology : A modular approach is advised, starting with the synthesis of the pyridine core. Fluorination at the 3-position can be achieved via halogen exchange using KF or CsF under microwave-assisted conditions to enhance regioselectivity . The 2-(2-methoxyphenyl)ethylamine side chain (available commercially, e.g., 3-(2-Methoxyphenyl)propanoic acid derivatives) can be coupled to the pyridine-2-carboxylic acid intermediate using carbodiimide-mediated amidation (EDC/HOBt). Purification via flash chromatography (silica gel, gradient elution with EtOAc/hexane) ensures high yield (>75%) and purity (>95% by HPLC) .
Q. How can the structural integrity of this compound be validated?
- Methodology : Use a combination of / NMR to confirm substitution patterns (e.g., fluorine coupling constants at ~245–255 ppm for -NMR). High-resolution mass spectrometry (HRMS) or LC-QTOF can verify the molecular ion ([M+H], calculated for CHFNO: 304.1353). X-ray crystallography (if crystalline) resolves stereoelectronic effects, as demonstrated in analogous fluorophenylpyridine structures .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Target-dependent assays (e.g., enzyme inhibition or receptor binding) should be prioritized. For kinase or protease targets, use fluorescence polarization or TR-FRET assays with recombinant proteins. Cell-based viability assays (MTT or ATP-lite) in relevant cancer or primary cell lines can assess cytotoxicity. IC values should be compared against positive controls (e.g., staurosporine for kinases) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?
- Methodology : Systematically modify substituents:
- Pyridine ring : Replace 5-methyl with bulkier groups (e.g., tert-butyl) to probe steric effects.
- Fluorine position : Compare 3-fluoro vs. 4-fluoro analogs using molecular docking (e.g., AutoDock Vina) to predict binding affinity.
- Side chain : Replace the 2-methoxyphenyl group with heteroaromatic moieties (e.g., pyrazinyl) to enhance solubility. Validate changes via SPR or ITC for binding kinetics .
Q. What experimental designs address contradictory data in metabolic stability studies?
- Methodology : Conduct parallel assays:
- Microsomal stability : Use pooled human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS.
- CYP inhibition : Screen against CYP3A4/2D6 isoforms. If discrepancies arise (e.g., high microsomal clearance but low CYP inhibition), investigate non-CYP pathways (e.g., esterase-mediated hydrolysis of the carboxamide) .
Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?
- Methodology : Administer via oral gavage (5–10 mg/kg) and intravenous bolus (1 mg/kg) in rodent models. Collect plasma samples at 0.5, 2, 4, 8, and 24 h. Quantify using LC-MS/MS with a lower limit of detection (LLOD) <1 ng/mL. Calculate bioavailability (F%) and half-life (t). For CNS penetration, measure brain-to-plasma ratios and validate via PET imaging with -labeled analogs .
Q. What crystallographic techniques resolve polymorphism issues in formulation development?
- Methodology : Perform polymorph screening via solvent recrystallization (e.g., ethanol, acetonitrile). Characterize forms using PXRD and DSC. For co-crystals, screen with GRAS coformers (e.g., succinic acid). Resolve crystal packing via single-crystal X-ray diffraction (SCXRD), as seen in fluorophenylpyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
